Lipophilicity Differentiation: XLogP3 of 1.4 vs. Non-Fluorinated (0.44–0.9) and Dichloro (≥2.1) Analogs
The computed lipophilicity of 4,6-difluoro-2-nitropyridin-3-amine (XLogP3 = 1.4 [1]) occupies a strategically intermediate position between the non-fluorinated parent 2-nitropyridin-3-amine (LogP = 0.436 [2]; XLogP3 for 2-amino-3-nitropyridine = 0.9 ) and the dichloro analog 4,6-dichloro-3-nitropyridin-2-amine (LogP = 3.16; XLogP3-AA = 2.1 [3]). This ~0.5–0.9 log unit increase over the non-fluorinated scaffold and ~0.7–1.8 log unit decrease relative to the dichloro analog positions the difluoro compound within the optimal lipophilicity range (LogP 1–3) for oral bioavailability according to Lipinski's Rule of Five, while the dichloro analog exceeds recommended thresholds.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | Non-fluorinated: 2-nitropyridin-3-amine LogP = 0.436; 2-amino-3-nitropyridine XLogP3 = 0.9. Dichloro analog: 4,6-dichloro-3-nitropyridin-2-amine LogP = 3.16, XLogP3-AA = 2.1 |
| Quantified Difference | ΔXLogP3 = +0.5 to +0.96 vs. non-fluorinated; ΔLogP = −1.76 vs. dichloro analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release); LogP values from experimental and computed sources (chemsrc.com, chembase.cn) |
Why This Matters
Lipophilicity directly governs membrane permeability, solubility, and metabolic clearance; the difluoro compound's intermediate logP makes it a more versatile starting point for lead optimization than either extreme.
- [1] Kuujia.com. 4,6-Difluoro-3-nitro-2-pyridinamine (CAS 60186-22-3): XLogP3 1.4. https://www.kuujia.com/cas-60186-22-3.html View Source
- [2] Sielc.com. 2-Nitropyridin-3-amine: LogP 0.436. https://www.sielc.com/compound/2-Nitropyridin-3-amine View Source
- [3] NCBI PubChem. 4,6-Dichloro-3-nitropyridin-2-amine: XLogP3-AA 2.1 (Table, Properties Computed from Structure). https://www.ncbi.nlm.nih.gov/ View Source
